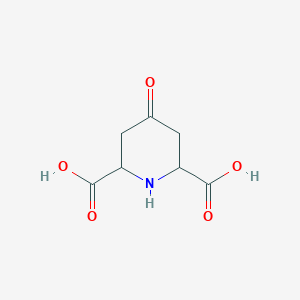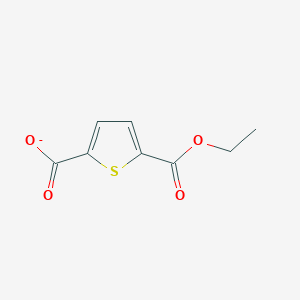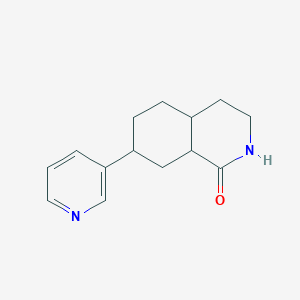
7-pyridin-3-yl-3,4,4a,5,6,7,8,8a-octahydro-2H-isoquinolin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-pyridin-3-yl-3,4,4a,5,6,7,8,8a-octahydro-2H-isoquinolin-1-one: is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound features a pyridine ring fused to an octahydroisoquinoline structure, making it a unique and interesting subject for chemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-pyridin-3-yl-3,4,4a,5,6,7,8,8a-octahydro-2H-isoquinolin-1-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a pyridine derivative, the compound can be synthesized through a series of hydrogenation and cyclization reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions can enhance yield and purity. Continuous flow reactors and other advanced industrial techniques may be employed to ensure efficient production .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various substitution reactions can occur, especially on the pyridine ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce fully saturated isoquinoline derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in synthetic organic chemistry .
Biology: In biological research, derivatives of this compound have been studied for their potential biological activities, including antimicrobial and anticancer properties .
Medicine: In medicinal chemistry, the compound and its derivatives are explored for their potential therapeutic applications. They may act as inhibitors or modulators of specific biological pathways .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new materials and catalysts .
Wirkmechanismus
The mechanism of action of 7-pyridin-3-yl-3,4,4a,5,6,7,8,8a-octahydro-2H-isoquinolin-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways involved depend on the specific biological context and the derivatives used .
Vergleich Mit ähnlichen Verbindungen
Isoquinoline: A simpler structure with similar aromatic properties.
Quinoline: Another heterocyclic compound with a similar structure but different reactivity.
Pyridine: The parent compound with a simpler structure.
Uniqueness: The uniqueness of 7-pyridin-3-yl-3,4,4a,5,6,7,8,8a-octahydro-2H-isoquinolin-1-one lies in its fused ring system, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C14H18N2O |
|---|---|
Molekulargewicht |
230.31 g/mol |
IUPAC-Name |
7-pyridin-3-yl-3,4,4a,5,6,7,8,8a-octahydro-2H-isoquinolin-1-one |
InChI |
InChI=1S/C14H18N2O/c17-14-13-8-11(12-2-1-6-15-9-12)4-3-10(13)5-7-16-14/h1-2,6,9-11,13H,3-5,7-8H2,(H,16,17) |
InChI-Schlüssel |
POYPLFQVNUVLFL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CC2C1CCNC2=O)C3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


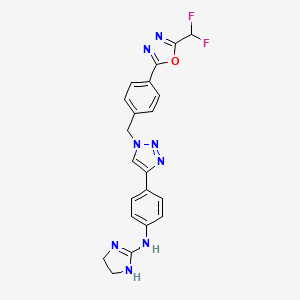

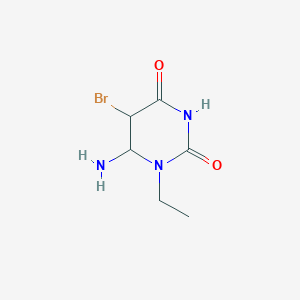
![disodium;5-[(4-ethoxyphenyl)diazenyl]-2-[(E)-2-[4-[(4-ethoxyphenyl)diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B12363419.png)
![2-[2-[(2,6-dichloro-4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)amino]-5-hydroxyphenyl]acetic acid](/img/structure/B12363426.png)

![2-[2-cyano-4-methyl-5-[[2-[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]-2,7-diazaspiro[3.5]nonan-7-yl]methyl]indol-1-yl]acetamide](/img/structure/B12363436.png)

![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-tricosa-10,12-diynoyloxypropyl] tricosa-10,12-diynoate](/img/structure/B12363458.png)
![1-[4-[2-[[2-(4-Chlorophenyl)phenyl]methylsulfinyl]ethyl]-1,4-diazepan-1-yl]-3-phenylpropan-2-ol](/img/structure/B12363474.png)

